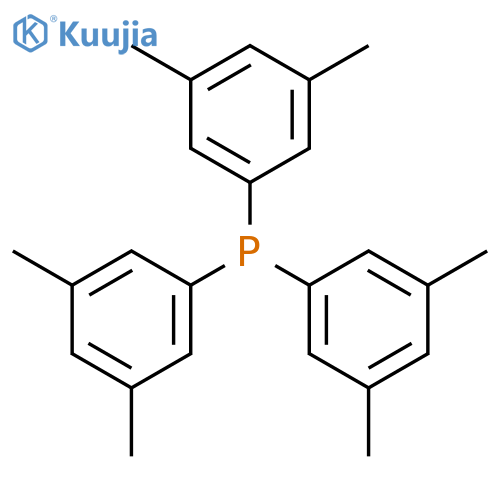Cas no 69227-47-0 (Tri(3,5-xylyl)phosphine)

Tri(3,5-xylyl)phosphine structure
商品名:Tri(3,5-xylyl)phosphine
Tri(3,5-xylyl)phosphine 化学的及び物理的性質
名前と識別子
-
- Tris(3,5-dimethylphenyl)phosphine
- Tri(3,5-xylyl)phosphine
- tris(3,5-dimethylphenyl)phosphane
- Tri-3,5-xylylphosphine
- Tri(3,5-dimethylphenyl)phosphine
- Phosphine, tris(3,5-dimethylphenyl)-
- PubChem6453
- p(3,5-xylyl)3
- tris(3,5-xylyl)phosphine
- XRALRSQLQXKXKP-UHFFFAOYSA-N
- TRA0031959
- OR315479
- AK161708
- AX8155811
- ST24050318
- 227T470
- A836402
- FT-0655401
- MFCD03094579
- CS-W013910
- Tris(3,5-dimethylphenyl)phosphine, 96%
- SCHEMBL503226
- F17206
- DTXSID5071969
- AKOS015914585
- 69227-47-0
- tris(3,5-xylyl) phosphine
- AS-61267
- DTXCID1046477
-
- MDL: MFCD03094579
- インチ: 1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3
- InChIKey: XRALRSQLQXKXKP-UHFFFAOYSA-N
- ほほえんだ: P(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])(C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H])C1C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])C=1[H]
計算された属性
- せいみつぶんしりょう: 346.18500
- どういたいしつりょう: 346.185
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 327
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 白色又は淡黄色の結晶粉末
- ゆうかいてん: 160-165 °C
- ふってん: 474.1±45.0 °C at 760 mmHg
- フラッシュポイント: 255.0±35.0 °C
- PSA: 13.59000
- LogP: 5.29520
- じょうきあつ: No data available
- ようかいせい: 水に溶けず、アルコール、アセトンに溶ける
Tri(3,5-xylyl)phosphine セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:

- リスク用語:R22
- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
Tri(3,5-xylyl)phosphine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279214-10g |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 95% | 10g |
$450 | 2024-07-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T4114-1G |
Tris(3,5-dimethylphenyl)phosphane |
69227-47-0 | >95.0%(GC) | 1g |
¥290.00 | 2024-04-16 | |
| FUJIFILM | 322-26511-1g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 1g |
JPY 6100 | 2023-09-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37720-250mg |
Tris(3,5-dimethylphenyl)phosphine |
69227-47-0 | 96% | 250mg |
¥69.0 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7820-500mg |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 98% | 500mg |
912CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-FR022-1g |
Tris(3,5-dimethylphenyl)phosphine,98% |
69227-47-0 | 96% | 1g |
¥915.0 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 698253-1G |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 1g |
¥946.06 | 2023-11-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7820-2g |
Tri(3,5-xylyl)phosphine |
69227-47-0 | 98% | 2g |
2764CNY | 2021-05-10 | |
| abcr | AB143693-250 mg |
Tris(3,5-dimethylphenyl)phosphine, 98%; . |
69227-47-0 | 98% | 250mg |
€90.80 | 2023-06-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237380-1g |
Tris(3,5-dimethylphenyl)phosphine, |
69227-47-0 | 1g |
¥880.00 | 2023-09-05 |
Tri(3,5-xylyl)phosphine 関連文献
-
Sida Li,Ruhima Khan,Xia Zhang,Yong Yang,Zheting Wang,Yong Zhan,Yuze Dai,Yue-e Liu,Baomin Fan Org. Biomol. Chem. 2019 17 5891
69227-47-0 (Tri(3,5-xylyl)phosphine) 関連製品
- 1031-93-2(Diphenyl(p-tolyl)phosphine)
- 6224-63-1(Tri-m-tolylphosphine)
- 1038-95-5(Tri-p-tolylphosphine)
- 71360-06-0(Bis(3,5-dimethylphenyl)phosphine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:69227-47-0)Tris(3,5-dimethylphenyl)phosphine

清らかである:99%
はかる:200KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:69227-47-0)Tri(3,5-xylyl)phosphine

清らかである:99%/99%/99%/99%/99%
はかる:5g/25g/100g/500mg/2g
価格 ($):414.0/736.0/1956.0/166.0/495.0